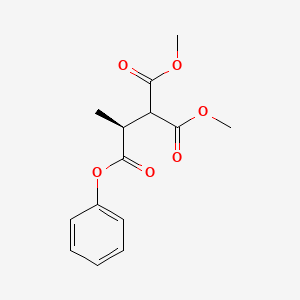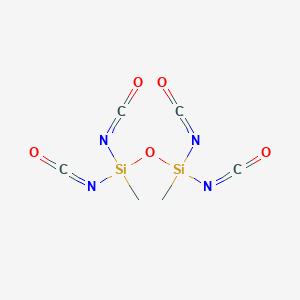
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- is an organosilicon compound with the molecular formula C6H6N4O5Si2. This compound is characterized by the presence of isocyanate groups attached to a disiloxane backbone, making it a versatile chemical in various industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- typically involves the reaction of disiloxane derivatives with isocyanate precursors. . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the efficient formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyanate groups.
Major Products Formed
The major products formed from these reactions include disiloxane derivatives with modified functional groups, such as amines, alcohols, and oxides. These products have diverse applications in various fields .
Applications De Recherche Scientifique
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable linkages. This reactivity is harnessed in various applications, such as cross-linking in polymers and bioconjugation . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: This compound is similar in structure but lacks the isocyanate groups, making it less reactive in certain applications.
1,1,3,3-Tetrafluoro-1,3-dimethyl-disiloxane: This compound has fluorine atoms instead of isocyanate groups, leading to different chemical properties and applications.
Uniqueness
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- is unique due to its multiple isocyanate groups, which provide high reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of advanced materials and in scientific research .
Propriétés
Numéro CAS |
220289-00-9 |
|---|---|
Formule moléculaire |
C6H6N4O5Si2 |
Poids moléculaire |
270.31 g/mol |
Nom IUPAC |
[diisocyanato(methyl)silyl]oxy-diisocyanato-methylsilane |
InChI |
InChI=1S/C6H6N4O5Si2/c1-16(7-3-11,8-4-12)15-17(2,9-5-13)10-6-14/h1-2H3 |
Clé InChI |
OZTHBAQGMOUPIX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](N=C=O)(N=C=O)O[Si](C)(N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


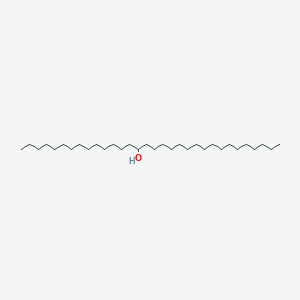
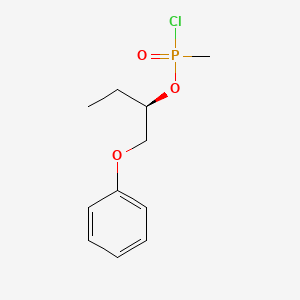
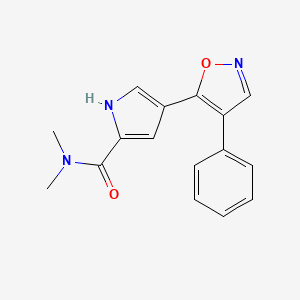
![(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate](/img/structure/B14250812.png)
![Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate](/img/structure/B14250818.png)
![Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-](/img/structure/B14250825.png)
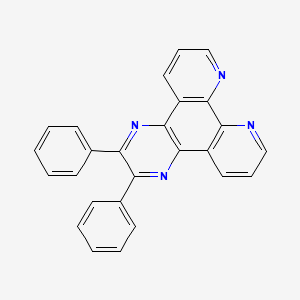
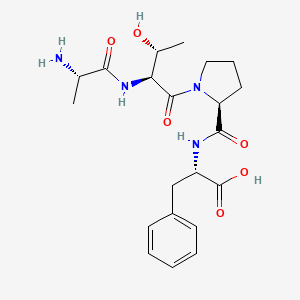
![6-[1-(1,3-Benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14250834.png)
![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)

![3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14250851.png)
germane](/img/structure/B14250853.png)
